E-2,4,4,4-Tetrafluoro-2-butene E-2,4,4,4-Tetrafluoro-2-butene
Brand Name: Vulcanchem
CAS No.: 791616-87-0
VCID: VC11710147
InChI: InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2+
SMILES: CC(=CC(F)(F)F)F
Molecular Formula: C4H4F4
Molecular Weight: 128.07 g/mol

E-2,4,4,4-Tetrafluoro-2-butene

CAS No.: 791616-87-0

Cat. No.: VC11710147

Molecular Formula: C4H4F4

Molecular Weight: 128.07 g/mol

* For research use only. Not for human or veterinary use.

E-2,4,4,4-Tetrafluoro-2-butene - 791616-87-0

Specification

CAS No. 791616-87-0
Molecular Formula C4H4F4
Molecular Weight 128.07 g/mol
IUPAC Name (E)-1,1,1,3-tetrafluorobut-2-ene
Standard InChI InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2+
Standard InChI Key VSPVOSOCAZPIJQ-NSCUHMNNSA-N
Isomeric SMILES C/C(=C\C(F)(F)F)/F
SMILES CC(=CC(F)(F)F)F
Canonical SMILES CC(=CC(F)(F)F)F

Introduction

Structural Identification and Nomenclature

E-2,4,4,4-Tetrafluoro-2-butene is a member of the fluorinated alkene family, distinguished by its E (trans) stereochemistry. The IUPAC name (2E)-1,1,1,3-Tetrafluoro-2-butene reflects the positions of fluorine substituents on the first and third carbons of the butene chain, with the double bond between carbons 2 and 3 . Alternative nomenclature includes E-1,1,1,3-Tetrafluorobut-2-ene and trans-1,1,1,3-Tetrafluorobut-2-ene. The compound’s CAS registry numbers include 791616-87-0 and 79080-31-2, with a ChemSpider ID of 21427243 .

Molecular Geometry and Stereochemistry

The E configuration ensures that the higher-priority fluorine atoms on C1 and C3 reside on opposite sides of the double bond (Figure 1). This stereochemical arrangement influences the compound’s dipole moment, reactivity, and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC4H4F4\text{C}_4\text{H}_4\text{F}_4
Average Mass128.068 g/mol
Monoisotopic Mass128.024913 g/mol
Double-Bond StereoE (trans)

Synthesis and Isomerization Pathways

The synthesis of E-2,4,4,4-Tetrafluoro-2-butene often involves isomerization or dehydrohalogenation reactions. A notable method, analogous to processes described for structurally similar compounds, involves the gas-phase isomerization of its Z isomer using metal fluoride catalysts or activated carbon .

Catalytic Isomerization

In a patented method for synthesizing E-1,1,1,4,4,4-hexafluoro-2-butene, Z-isomer precursors undergo isomerization at 400–600°C and 0.1–0.5 MPa pressure with metal fluoride catalysts (e.g., magnesium fluoride or nickel fluoride) . While this process targets a hexafluoro derivative, the mechanistic principles—such as thermal activation of double-bond rotation and catalyst-assisted stabilization of transition states—are applicable to tetrafluoro analogs like E-2,4,4,4-Tetrafluoro-2-butene.

Reaction Conditions for Isomerization

  • Temperature: 400–600°C

  • Pressure: 0.1–0.5 MPa

  • Catalyst: Metal fluorides (MgF2_2, NiF2_2) or activated carbon

  • Contact Time: 0.1–30 seconds

Post-reaction purification via pressure distillation (0.1–2.5 MPa) separates the E isomer from unreacted Z isomers, enabling recycling of the latter .

Physicochemical Properties

Thermodynamic Parameters

While direct measurements of critical constants (critical temperature TcT_c, critical pressure PcP_c, critical density ρc\rho_c) for E-2,4,4,4-Tetrafluoro-2-butene are absent in the provided literature, analogous compounds like HFO-1234ze(Z) (cis-1,3,3,3-tetrafluoropropene) exhibit Tc=423.34KT_c = 423.34 \, \text{K} and Pc=3.521MPaP_c = 3.521 \, \text{MPa} . These values suggest that E-2,4,4,4-Tetrafluoro-2-butene likely has comparable critical parameters, given its similar fluorine substitution and molecular weight.

Stability and Reactivity

Industrial and Research Applications

Chemical Intermediate

The compound’s electron-deficient double bond makes it a candidate for Diels-Alder reactions or nucleophilic substitutions, enabling the synthesis of fluorinated polymers or pharmaceuticals. For example, tetrafluoroethylenated amines derived from analogous fluorolefins exhibit chiral properties useful in asymmetric catalysis .

Future Research Directions

  • Critical Parameter Measurement: Experimental determination of TcT_c, PcP_c, and ρc\rho_c using meniscus observation or acoustic resonance methods .

  • Catalyst Optimization: Screening novel catalysts (e.g., zeolites or ionic liquids) to enhance isomerization efficiency and selectivity.

  • Environmental Impact Studies: Lifecycle assessments to quantify GWP and atmospheric degradation pathways.

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